N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide
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Description
“N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide” is a chemical compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . This moiety is known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. They can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .Future Directions
The future directions for the research and development of “N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new synthetic methods, the design of more potent derivatives, and the investigation of their mechanisms of action .
Properties
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10(2)22-14-6-4-12(5-7-14)15(21)17-13-8-20(9-13)16-19-18-11(3)23-16/h4-7,10,13H,8-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBMABJVWMQJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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